molecular formula C7H15N3O2S B12564873 S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine CAS No. 174827-41-9

S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine

Cat. No.: B12564873
CAS No.: 174827-41-9
M. Wt: 205.28 g/mol
InChI Key: KQPLTXABUXNVDD-LURJTMIESA-N
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Description

S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine: is a sulfur-containing amino acid derivative It is structurally related to L-cysteine, with a unique modification that includes an aminoethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine typically involves the reaction of L-cysteine with an appropriate aminoethylidene precursor under controlled conditions. The reaction may require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or disulfides, while reduction may produce thiols or sulfides .

Scientific Research Applications

Chemistry: S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine is used as a building block in the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with unique properties .

Biology: In biological research, this compound is used to study protein structure and function. It can be incorporated into peptides and proteins to investigate the effects of specific modifications on their activity and stability .

Medicine: This compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its role in modulating enzyme activity and as a potential drug candidate for various diseases .

Industry: In industrial processes, this compound is used as an additive in the production of polymers and other materials. Its unique chemical properties make it valuable for enhancing the performance of these products .

Mechanism of Action

The mechanism of action of S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. This compound may also participate in redox reactions, influencing cellular processes related to oxidative stress and signaling pathways .

Comparison with Similar Compounds

    S-Aminoethyl-L-cysteine: This compound is structurally similar but lacks the aminoethylidene group.

    S-Ethyl-L-cysteine: This derivative has an ethyl group instead of an aminoethylidene group.

Uniqueness: S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

174827-41-9

Molecular Formula

C7H15N3O2S

Molecular Weight

205.28 g/mol

IUPAC Name

(2R)-2-amino-3-[2-(1-aminoethylideneamino)ethylsulfanyl]propanoic acid

InChI

InChI=1S/C7H15N3O2S/c1-5(8)10-2-3-13-4-6(9)7(11)12/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12)/t6-/m0/s1

InChI Key

KQPLTXABUXNVDD-LURJTMIESA-N

Isomeric SMILES

CC(=NCCSC[C@@H](C(=O)O)N)N

Canonical SMILES

CC(=NCCSCC(C(=O)O)N)N

Origin of Product

United States

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